molecular formula C11H19NO2S B13059068 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13059068
M. Wt: 229.34 g/mol
InChI Key: LOBQSFMHKSTQGY-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at position 4 of the piperidine ring and a cyclopentylsulfanyl substituent.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-cyclopentylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-10(14)11(5-7-12-8-6-11)15-9-3-1-2-4-9/h9,12H,1-8H2,(H,13,14)

InChI Key

LOBQSFMHKSTQGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CCNCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of piperidine-4-carboxylic acid. One common method includes the introduction of the cyclopentylsulfanyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo substitution reactions, where the cyclopentylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid and analogous piperidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
4-Piperidinecarboxylic acid (Isonipecotic acid) None C₆H₁₁NO₂ 129.16 Base structure; used in peptide synthesis
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid Cyclopentanecarbonyl group C₁₂H₁₉NO₃ 225.28 Increased lipophilicity; potential prodrug design
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid p-Chlorophenyl, p-tolylsulphonyl C₁₉H₂₀ClNO₄S 393.88 Sulfonyl group enhances electron-withdrawing effects
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,6-Dichlorophenylsulfonyl C₁₂H₁₃Cl₂NO₄S 338.20 High molecular weight; potential CNS activity
4-(Tetrazolylalkyl)piperidine-2-carboxylic acids Tetrazolylalkyl group at position 2 Varies ~300–400 NMDA receptor antagonists; anticonvulsant activity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl group C₉H₁₅NO₄ 217.22 Ester functionality improves solubility
Target: this compound Cyclopentylsulfanyl group C₁₁H₁₉NO₂S 229.34 Hypothesized metabolic stability; moderate lipophilicity N/A
Key Observations:
  • Lipophilicity : The cyclopentyl group increases hydrophobicity compared to smaller substituents (e.g., ethoxycarbonyl in ), which may enhance blood-brain barrier penetration.
  • Acidity : The carboxylic acid group (pKa ~4–5) is influenced by adjacent substituents. Sulfur-containing groups (e.g., sulfanyl) may slightly lower acidity compared to electron-withdrawing sulfonyl groups.

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